tert-Butyl 4-(6-chloropyrimidin-4-yl)piperazine-1-carboxylate
Overview
Description
Tert-Butyl 4-(6-chloropyrimidin-4-yl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C13H19ClN4O2 and its molecular weight is 298.77 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Tert-butyl 4-(6-chloropyrimidin-4-yl)piperazine-1-carboxylate and its derivatives have been synthesized and characterized in various studies. These compounds are often analyzed using techniques like X-ray diffraction, LCMS, NMR, and IR spectroscopy. For instance, Sanjeevarayappa et al. (2015) synthesized a derivative of this compound and characterized it through spectroscopic methods and X-ray diffraction, providing insights into its crystalline structure and molecular interactions (Sanjeevarayappa et al., 2015).
Biological Evaluation
These compounds are also evaluated for their biological activities, such as antibacterial and anthelmintic effects. The derivative synthesized by Sanjeevarayappa et al. exhibited moderate anthelmintic activity (Sanjeevarayappa et al., 2015). Kulkarni et al. (2016) synthesized two derivatives and studied their antibacterial and antifungal activities, finding them to be moderately active against several microorganisms (Kulkarni et al., 2016).
Molecular Structure Analysis
The molecular structure of various derivatives of this compound is a significant area of research. Mamat et al. (2012) reported the crystal and molecular structure of a derivative, highlighting typical bond lengths and angles (Mamat et al., 2012).
Applications in Medicinal Chemistry
While direct studies on this compound itself are limited, its structural derivatives are explored in medicinal chemistry. For example, Nie et al. (2020) conducted a study on a compound structurally related to this compound, focusing on its potential as a TRPV1 antagonist in pain relief (Nie et al., 2020).
Anticorrosive Properties
Investigations into the anticorrosive properties of this compound derivatives have also been conducted. Praveen et al. (2021) studied a novel heterocyclic compound's ability to inhibit corrosion of carbon steel in acidic conditions, demonstrating its potential in industrial applications (Praveen et al., 2021)
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 4-(6-chloropyrimidin-4-yl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN4O2/c1-13(2,3)20-12(19)18-6-4-17(5-7-18)11-8-10(14)15-9-16-11/h8-9H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKGUCUQGOHTRAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90595672 | |
Record name | tert-Butyl 4-(6-chloropyrimidin-4-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90595672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
203519-88-4 | |
Record name | tert-Butyl 4-(6-chloropyrimidin-4-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90595672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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